7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
“7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of “1,3-Diazaspiro[4.4]nonane-2,4-dione”, which has the molecular formula C7H10N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula C9H14N2O2 . It is a spiro compound, which means it has two rings that share a single atom .Scientific Research Applications
Chemical Synthesis and Properties
- Chemical Synthesis Routes : It's been demonstrated that 1,2-diaza-1,3-butadienes can react with dimethyl malonate to produce new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure process (Attanasi et al., 2001).
- Orthogonal Linker for Solid-Phase Synthesis : The compound has been found useful as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides (Leisvuori et al., 2008).
- Crystal Structure Predictions : A study on the crystal structure prediction of (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, a molecule related to 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, showed its potential in optical activity despite lacking an asymmetric carbon atom (Willer et al., 2012).
Medical Research
- Potential Anticonvulsant Agents : Research on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones has provided insights into their potential as anticonvulsant agents (Lazić et al., 2017).
Miscellaneous Applications
- Polytopal Equilibrium in Solution : The presence of polytopal Delta ⇌ Lambda equilibrium in spiroarsoranes, compounds related to this compound, has been demonstrated, providing insights into the dynamic behavior of such compounds in solution (Tapia-Benavides et al., 2010).
- Cascade Process to Spirodiones : A cascade process from N,O-diacyl hydroxylamines to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones highlights the versatility of these compounds in chemical synthesis (Nazarian & Forsyth, 2021).
Future Directions
The future directions for the study of “7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione” and related compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities. For instance, the potential of related compounds to inhibit the interaction between menin and MLL-1 suggests a possible avenue for future research .
Properties
IUPAC Name |
8,8-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)3-4-9(5-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFMDFIYIRTHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C1)C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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